molecular formula C11H19NO6 B12083593 Photo-lysine Derivative 1

Photo-lysine Derivative 1

Cat. No.: B12083593
M. Wt: 261.27 g/mol
InChI Key: BKWJHUDFPLJFIC-UHFFFAOYSA-N
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Description

Photo-lysine Derivative 1 is a novel photo-reactive amino acid based on lysine. It is designed to capture proteins that bind lysine post-translational modifications. This compound is particularly useful in studying protein-protein interactions and has significant applications in chemical biology, biochemistry, and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Photo-lysine Derivative 1 involves multiple steps, starting from basic industrial raw materials. The process includes the formation of intermediate compounds, which are then subjected to photo-crosslinking reactions. The key challenge in the synthesis is the compound’s photosensitivity, requiring reactions to be conducted under controlled light conditions to prevent decomposition .

Industrial Production Methods: Industrial production of this compound has been scaled up from milligram to gram levels. This involves optimizing the yield of intermediate compounds and refining the synthesis steps to ensure high purity and stability of the final product. Specialized equipment and facilities are necessary to maintain the compound’s integrity during production .

Chemical Reactions Analysis

Types of Reactions: Photo-lysine Derivative 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products of these reactions are covalently modified proteins, which can be analyzed to study protein interactions and modifications .

Mechanism of Action

The mechanism of action of Photo-lysine Derivative 1 involves photo-affinity labeling. Upon exposure to light, the compound generates highly reactive species that form covalent bonds with nearby proteins. This allows for the capture and identification of proteins that interact with lysine modifications. The molecular targets include proteins involved in post-translational modifications, and the pathways affected are those related to protein-protein interactions and signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoic acid

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-8(9(15)16)6-7(14)4-5-13/h8,13H,4-6H2,1-3H3,(H,12,17)(H,15,16)

InChI Key

BKWJHUDFPLJFIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)CCO)C(=O)O

Origin of Product

United States

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